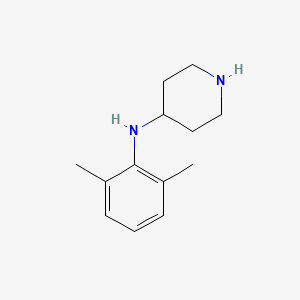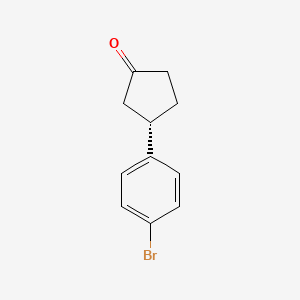
(S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE is an organic compound characterized by a cyclopentanone ring substituted with a bromophenyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-bromobenzaldehyde.
Reaction Conditions: A common method involves the use of a chiral catalyst to ensure the (3S) configuration. The reaction may proceed through an aldol condensation followed by cyclization.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of a base like sodium hydroxide or a catalyst like palladium.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology:
- Potential use in the study of enzyme-substrate interactions due to its chiral nature.
Medicine:
- Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromophenyl group can enhance binding affinity to certain molecular targets, while the cyclopentanone ring provides structural rigidity.
類似化合物との比較
- (3S)-3-(4-Chlorophenyl)cyclopentanone
- (3S)-3-(4-Fluorophenyl)cyclopentanone
- (3S)-3-(4-Methylphenyl)cyclopentanone
Comparison:
Uniqueness: The presence of the bromine atom in (S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs.
Reactivity: Bromine is a good leaving group, making the compound more reactive in substitution reactions.
Applications: The specific properties of the bromine atom can make this compound more suitable for certain applications, such as in medicinal chemistry for the development of new drugs.
特性
分子式 |
C11H11BrO |
|---|---|
分子量 |
239.11 g/mol |
IUPAC名 |
(3S)-3-(4-bromophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11BrO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2/t9-/m0/s1 |
InChIキー |
AJKPXKHWCHZLSF-VIFPVBQESA-N |
異性体SMILES |
C1CC(=O)C[C@H]1C2=CC=C(C=C2)Br |
正規SMILES |
C1CC(=O)CC1C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



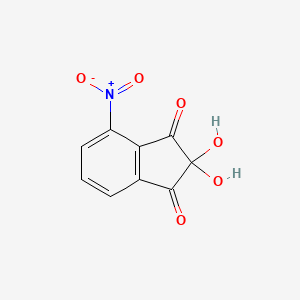
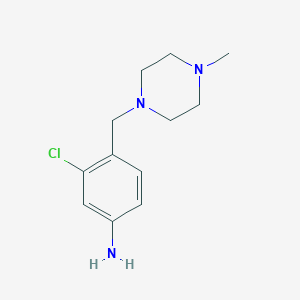
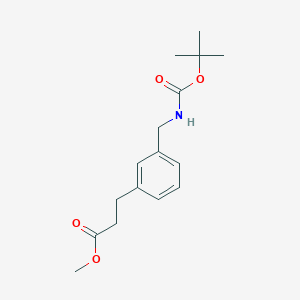
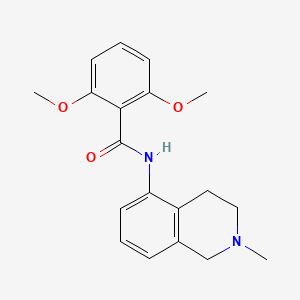
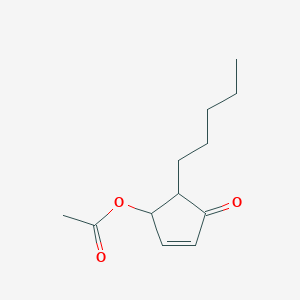
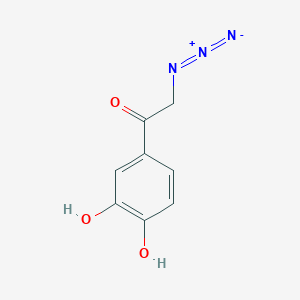
![Carbamic acid, [(1S,2R)-2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1-methylethyl]-, phenylmethyl ester (9CI)](/img/structure/B8666372.png)
![1-(3-((tert-Butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexan-6-yl)ethanone](/img/structure/B8666379.png)
![N-[4-Fluoro-3-(methyloxy)phenyl]-4-piperidinamine](/img/structure/B8666391.png)
![5-Methyl-7-phenyl[1,8]naphthyridin-2-amine](/img/structure/B8666395.png)
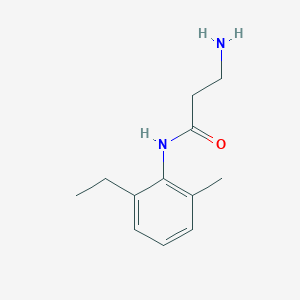
![1-[(3-Nitrophenyl)acetyl]pyrrolidine](/img/structure/B8666429.png)
